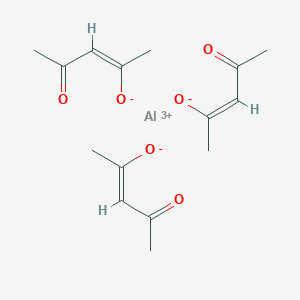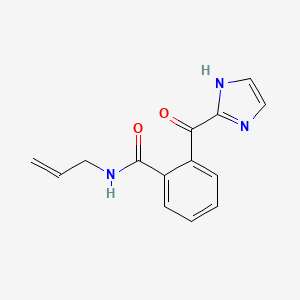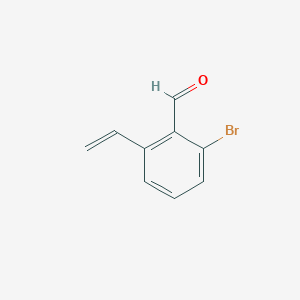
aluminum;(Z)-4-oxopent-2-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum;(Z)-4-oxopent-2-en-2-olate is a coordination compound where aluminum is bonded to the ligand (Z)-4-oxopent-2-en-2-olate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aluminum;(Z)-4-oxopent-2-en-2-olate typically involves the reaction of aluminum salts with (Z)-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is to react aluminum chloride with (Z)-4-oxopent-2-en-2-olate in an organic solvent such as ethanol or acetone. The reaction is usually carried out at room temperature and requires stirring for several hours to ensure complete formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum;(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum metal and reduced forms of the ligand.
Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Ligand substitution can be achieved using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while reduction could produce aluminum metal.
Aplicaciones Científicas De Investigación
Aluminum;(Z)-4-oxopent-2-en-2-olate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving metal-ligand interactions and their effects on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which aluminum;(Z)-4-oxopent-2-en-2-olate exerts its effects involves the coordination of the aluminum ion with the (Z)-4-oxopent-2-en-2-olate ligand. This coordination can influence the reactivity of the aluminum ion, making it more or less reactive depending on the specific application. The molecular targets and pathways involved vary depending on the context in which the compound is used, but generally involve interactions with other chemical species through coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum chloride: A common aluminum compound used in various industrial applications.
Aluminum oxide: Known for its use in ceramics and as a catalyst.
Aluminum sulfate: Used in water treatment and as a mordant in dyeing.
Uniqueness
Aluminum;(Z)-4-oxopent-2-en-2-olate is unique due to its specific ligand, which imparts distinct chemical properties and reactivity compared to other aluminum compounds. Its ability to form stable complexes with various ligands makes it particularly useful in catalysis and materials science.
Propiedades
Fórmula molecular |
C15H21AlO6 |
|---|---|
Peso molecular |
324.30 g/mol |
Nombre IUPAC |
aluminum;(Z)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/3C5H8O2.Al/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
Clave InChI |
KILURZWTCGSYRE-LNTINUHCSA-K |
SMILES isomérico |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Al+3] |
SMILES canónico |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[2,4-dioxo-3-(4-phenoxyphenyl)-1-imidazolidinyl]-](/img/structure/B12950546.png)






![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-a]pyrazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12950588.png)

![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B12950608.png)
![Ethyl 6-formyl-1-methyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12950609.png)

![4-Isopropyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12950620.png)
![Ethyl 1-(bicyclo[1.1.1]pentan-1-yl)-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B12950621.png)
